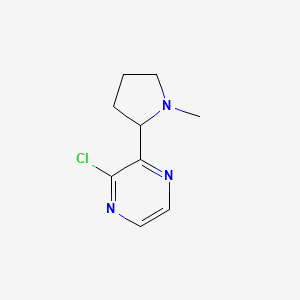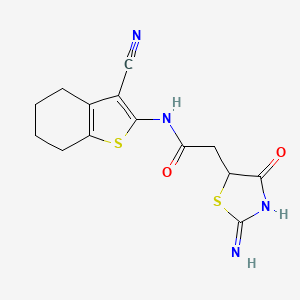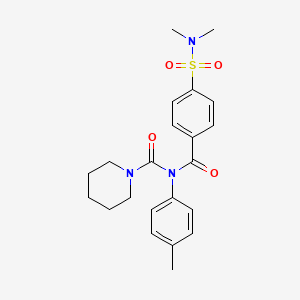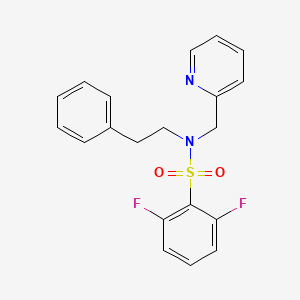
5-(2,5-Dimethyl-4-propanoylphenoxy)-2,2-dimethylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,5-Dimethyl-4-propanoylphenoxy)-2,2-dimethylpentanoic acid is an organic compound that belongs to the class of phenoxy acids These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethyl-4-propanoylphenoxy)-2,2-dimethylpentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route may include:
Formation of the Phenoxy Intermediate: The reaction of 2,5-dimethylphenol with a suitable acylating agent, such as propanoyl chloride, under basic conditions to form 2,5-dimethyl-4-propanoylphenol.
Esterification: The phenol intermediate is then reacted with 2,2-dimethylpentanoic acid chloride in the presence of a base to form the ester linkage.
Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-(2,5-Dimethyl-4-propanoylphenoxy)-2,2-dimethylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 5-(2,5-Dimethyl-4-propanoylphenoxy)-2,2-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling processes.
Gene Expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
Dicamba: Another herbicide with a related chemical structure.
Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) with a carboxylic acid group.
Uniqueness
5-(2,5-Dimethyl-4-propanoylphenoxy)-2,2-dimethylpentanoic acid is unique due to its specific substitution pattern and the presence of both dimethyl and propanoyl groups. These structural features may confer distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C18H26O4 |
|---|---|
分子量 |
306.4 g/mol |
IUPAC名 |
5-(2,5-dimethyl-4-propanoylphenoxy)-2,2-dimethylpentanoic acid |
InChI |
InChI=1S/C18H26O4/c1-6-15(19)14-10-13(3)16(11-12(14)2)22-9-7-8-18(4,5)17(20)21/h10-11H,6-9H2,1-5H3,(H,20,21) |
InChIキー |
OIBREGQJSDDOCP-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=C(C=C(C(=C1)C)OCCCC(C)(C)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,5-dimethoxyphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B15132643.png)


![N-(2-chlorophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B15132659.png)

![11-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B15132672.png)



![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenyl)acetamide](/img/structure/B15132689.png)

-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-[(4-methylbenzene-1-sulfonyl)oxy]oxolan-2-yl}methyl)methylsulfanium](/img/structure/B15132692.png)
![2-{[(2Z)-6-benzyl-3,7-dioxo-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene]methyl}-6-methoxyphenyl acetate](/img/structure/B15132695.png)

